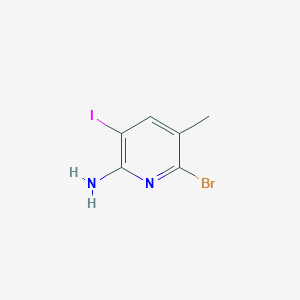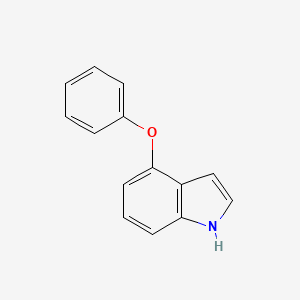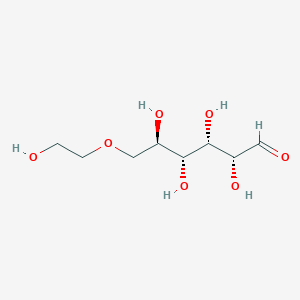
Bromo-PEG2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-PEG2-NHS ester: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to join two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of polyethylene glycol with bromoacetic acid, followed by the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of Bromo-PEG2-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bromo-PEG2-NHS ester primarily undergoes substitution reactions due to the presence of the bromo group. The N-hydroxysuccinimide ester group also facilitates reactions with primary amines, forming stable amide bonds .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines in aqueous or organic solvents, often in the presence of a base to neutralize the by-products.
Major Products:
Substitution Reactions: The major products are substituted polyethylene glycol derivatives where the bromo group is replaced by the nucleophile.
Amide Bond Formation: The major products are amide-linked polyethylene glycol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bromo-PEG2-NHS ester is widely used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins. This compound serves as a linker, joining the ligand for the target protein with the ligand for an E3 ubiquitin ligase .
Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and the development of targeted therapies .
Medicine: In medical research, this compound is utilized in the development of novel therapeutic agents, particularly in the field of targeted protein degradation. PROTACs synthesized using this compound have shown promise in treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the production of drug conjugates and bioconjugates, enhancing the solubility and stability of therapeutic agents .
Mecanismo De Acción
Bromo-PEG2-NHS ester exerts its effects by serving as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific ligands for the target protein and E3 ubiquitin ligase .
Comparación Con Compuestos Similares
Azido-PEG2-NHS ester: Contains an azide group instead of a bromo group, used in click chemistry reactions.
Iodo-PEG2-NHS ester: Contains an iodine group, used in similar applications as Bromo-PEG2-NHS ester but with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to form stable amide bonds with primary amines. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Propiedades
Fórmula molecular |
C11H16BrNO6 |
|---|---|
Peso molecular |
338.15 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C11H16BrNO6/c12-4-6-18-8-7-17-5-3-11(16)19-13-9(14)1-2-10(13)15/h1-8H2 |
Clave InChI |
YPQCMIBMAMVCHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)





![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)



![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
